molecular formula C11H8BrNO4 B2428228 [5-(2-Bromo-4-nitrophenyl)furan-2-yl]methanol CAS No. 585513-36-6

[5-(2-Bromo-4-nitrophenyl)furan-2-yl]methanol

Cat. No.: B2428228
CAS No.: 585513-36-6
M. Wt: 298.092
InChI Key: SUEOPLRHWBSCRE-UHFFFAOYSA-N
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Description

[5-(2-Bromo-4-nitrophenyl)furan-2-yl]methanol is a chemical compound with the molecular formula C11H8BrNO4 It is characterized by the presence of a furan ring substituted with a bromine atom and a nitro group on the phenyl ring, along with a methanol group attached to the furan ring

Properties

IUPAC Name

[5-(2-bromo-4-nitrophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO4/c12-10-5-7(13(15)16)1-3-9(10)11-4-2-8(6-14)17-11/h1-5,14H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEOPLRHWBSCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Bromo-4-nitrophenyl)furan-2-yl]methanol typically involves the following steps:

    Bromination: The starting material, 2-nitrophenylfuran, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Reduction: The brominated product is then subjected to reduction to introduce the methanol group. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [5-(2-Bromo-4-nitrophenyl)furan-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenylfuran derivatives.

Scientific Research Applications

[5-(2-Bromo-4-nitrophenyl)furan-2-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-(2-Bromo-4-nitrophenyl)furan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and furan ring contribute to the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • [5-(2-Chloro-4-nitrophenyl)furan-2-yl]methanol
  • [5-(2-Fluoro-4-nitrophenyl)furan-2-yl]methanol
  • [5-(2-Iodo-4-nitrophenyl)furan-2-yl]methanol

Uniqueness

[5-(2-Bromo-4-nitrophenyl)furan-2-yl]methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound [5-(2-Bromo-4-nitrophenyl)furan-2-yl]methanol is a furan-derived organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a furan ring, a bromine atom, and a nitro group attached to a phenyl ring, which may contribute to its diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

C11H8BrN1O3\text{C}_{11}\text{H}_{8}\text{BrN}_{1}\text{O}_{3}

This structure indicates the presence of various functional groups that are crucial for its biological activity.

Antimicrobial Activity

Preliminary studies have indicated that compounds containing furan rings often exhibit significant antimicrobial properties. The presence of the nitro group in This compound may enhance its ability to inhibit bacterial growth by interfering with essential cellular processes or enzymes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0048 mg/mL
Staphylococcus aureus0.0195 mg/mL
Bacillus mycoides0.0098 mg/mL
Candida albicans0.039 mg/mL

These results highlight the compound's potential as an antimicrobial agent against various Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

The anticancer potential of This compound has been supported by in vitro studies demonstrating cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the modulation of specific signaling pathways associated with cell proliferation.

Case Study:
In a study evaluating the cytotoxic effects of furan derivatives, This compound exhibited significant cell death in human breast cancer cells (MCF-7), with an IC50 value indicating potent activity . The presence of the bromine and nitro groups is hypothesized to play a critical role in enhancing its cytotoxicity.

Anti-inflammatory Activity

Furan derivatives are also known for their anti-inflammatory properties. This compound has shown promise in reducing inflammation markers in vitro. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models.

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to its unique structural features. The SAR studies suggest that modifications to the furan ring or substitutions on the phenyl group can significantly alter its biological profile.

Structural FeatureEffect on Activity
Nitro Group PresenceEnhances cytotoxicity
Bromine SubstitutionIncreases antimicrobial potency
Hydroxymethyl GroupPotentially improves anti-inflammatory effects

Q & A

Q. Key considerations :

  • Competing side reactions (e.g., over-reduction of the nitro group or bromine displacement) can be minimized by controlling reaction temperature (<0°C during reduction) and using stoichiometric reducing agents .
  • Monitor reaction progress via TLC or HPLC-MS to detect intermediates.

How can the electronic structure of this compound be computationally modeled to predict its reactivity in cross-coupling reactions?

Answer:

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate molecular orbitals, electrostatic potential surfaces, and Fukui indices. This identifies reactive sites for Suzuki-Miyaura or Buchwald-Hartwig couplings .
  • Key findings :
    • The bromine atom and nitro group create electron-deficient regions on the aryl ring, favoring nucleophilic aromatic substitution.
    • The furan oxygen’s lone pairs may participate in conjugation, stabilizing transition states during coupling .

What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). The furan protons (δ 6.2–7.5 ppm) and methanol proton (δ 4.8–5.2 ppm) show distinct splitting patterns due to coupling with adjacent substituents .
  • X-ray crystallography : Use SHELX software for structure refinement. The bromine and nitro groups introduce heavy-atom effects, improving diffraction resolution .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~312 Da).

How does the nitro group in this compound influence its oxidative stability and potential as a bioisostere in medicinal chemistry?

Answer:

  • Oxidative stability : The nitro group enhances electron-withdrawing effects, stabilizing the compound against autoxidation. However, under basic conditions, it may undergo reduction to an amine, requiring inert atmospheres for storage .
  • Bioisosteric potential : The nitro group mimics carboxylic acid or sulfonamide moieties in drug design. Test its metabolic stability using liver microsome assays and compare with analogs (e.g., replacing NO₂ with CN or CF₃) .

What strategies can resolve contradictory data in catalytic applications of this compound, such as inconsistent yields in Heck coupling reactions?

Answer:
Contradictions often arise from:

  • Ligand-metal mismatch : Screen ligands (e.g., PPh₃, Xantphos) with Pd catalysts (Pd(OAc)₂ vs. PdCl₂). For electron-deficient substrates, electron-rich ligands improve oxidative addition .

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may deactivate catalysts. Optimize using a DMF/H₂O (9:1) mixture .

  • Table: Optimization Results

    CatalystLigandSolventYield (%)
    Pd(OAc)₂PPh₃DMF45
    PdCl₂XantphosToluene72

How can enzymatic oxidation pathways be engineered to functionalize this compound into dicarboxylic acid derivatives?

Answer:

  • Enzyme selection : Use engineered flavin-dependent oxidases (e.g., 5-hydroxymethylfurfural oxidase) to sequentially oxidize the methanol group to carboxylic acid. Site-directed mutagenesis (e.g., T168V/Q307H mutations) enhances substrate binding and over-oxidation efficiency .
  • Reaction conditions :
    • pH 7.5, 30°C, NAD⁺/NADP⁺ cofactor system.
    • Monitor conversion via UV-Vis (λ = 340 nm for NADH depletion) .

What safety protocols are critical when handling this compound in high-temperature reactions?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and face shield to prevent skin/eye contact with brominated byproducts.
  • Ventilation : Use fume hoods to avoid inhalation of nitro group-derived NOₓ gases.
  • Waste disposal : Collect halogenated waste separately and treat with alkaline hydrolysis (NaOH/EtOH) before disposal .

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